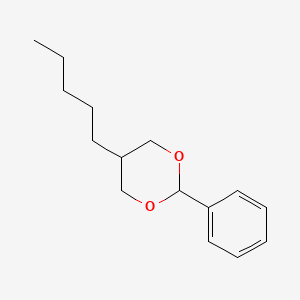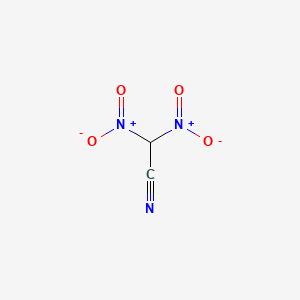
2,2-Dinitroacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dinitroacetonitrile is an organic compound with the molecular formula C2HN3O4 It is characterized by the presence of two nitro groups (-NO2) and a nitrile group (-CN) attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for the preparation of 2,2-Dinitroacetonitrile involves the nitration of cyanoacetic acid and its derivatives. This process typically uses a nitrating mixture to introduce nitro groups into the molecule . Another method involves the reaction of the silver salt of dinitromethane with cyanogen bromide, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes as laboratory methods, with optimizations for scale and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dinitroacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitrile group can participate in substitution reactions, such as 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diazomethane for cycloaddition reactions and potassium hydroxide for denitration processes .
Major Products Formed
Major products formed from reactions involving this compound include isomeric tetrazoles and nitro alcohols .
Scientific Research Applications
2,2-Dinitroacetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dinitroacetonitrile involves its ability to undergo various chemical reactions due to the presence of electron-withdrawing nitro groups. These groups enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis . The nitrile group can participate in electrophilic addition reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dinitroacetonitrile include:
Trinitroacetonitrile: Contains three nitro groups and is used in similar applications.
Dinitromethane: A simpler compound with two nitro groups but lacking the nitrile group.
Uniqueness
This compound is unique due to the combination of two nitro groups and a nitrile group on the same carbon atom. This structure imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions .
Properties
CAS No. |
123342-26-7 |
|---|---|
Molecular Formula |
C2HN3O4 |
Molecular Weight |
131.05 g/mol |
IUPAC Name |
2,2-dinitroacetonitrile |
InChI |
InChI=1S/C2HN3O4/c3-1-2(4(6)7)5(8)9/h2H |
InChI Key |
FFTLEZMCZZAUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)
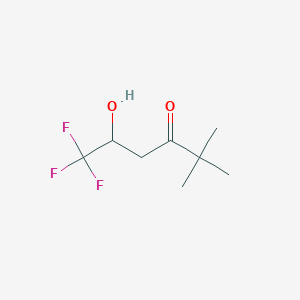
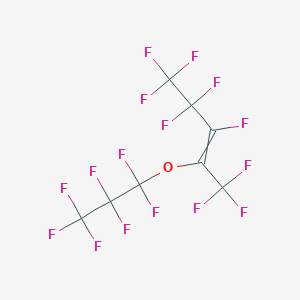
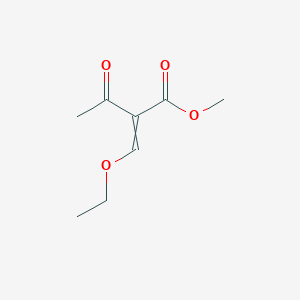
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
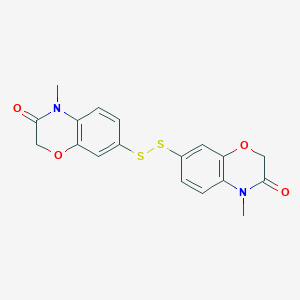
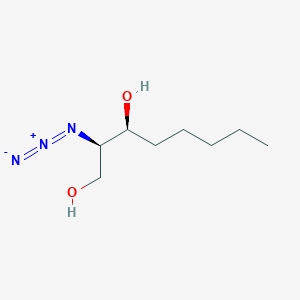
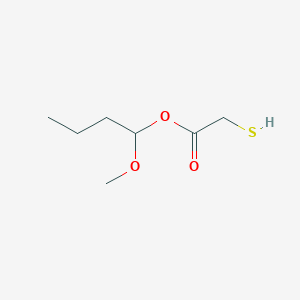
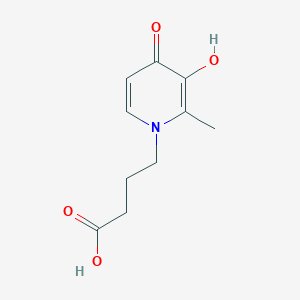
silane](/img/structure/B14277367.png)
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
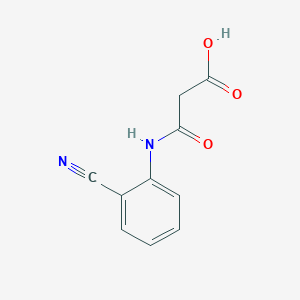
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
